

What is the chemical structure of Sodium glycochenodeoxycholate?

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Compound of Interest

Compound Name: Sodium glycochenodeoxycholate

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Sodium Glycochenodeoxycholate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycochenodeoxycholate (GCDC) is a conjugated bile salt that plays a significant role in physiological and pathophysiological processes. Formed in the liver through the conjugation of chenodeoxycholic acid with the amino acid glycine, GCDC is an amphipathic molecule essential for the emulsification and absorption of dietary fats and fat-soluble vitamins^{[1][2]}. Beyond its digestive functions, GCDC has garnered considerable attention in the scientific community for its involvement in cellular signaling, particularly in the contexts of liver injury, cancer biology, and drug delivery.

This technical guide provides an in-depth overview of the chemical properties, biological activities, and experimental applications of **Sodium glycochenodeoxycholate**. It is designed to serve as a comprehensive resource for researchers and professionals in drug development and life sciences.

Chemical Structure and Properties

Sodium glycochenodeoxycholate is the sodium salt of glycochenodeoxycholic acid. It is characterized by a steroidal backbone, a glycine conjugate at the C-24 position, and hydroxyl

groups at the 3- α and 7- α positions.

Chemical Identifiers

Identifier	Value
CAS Number	16564-43-5[3][4]
Molecular Formula	C ₂₆ H ₄₂ NNaO ₅ [3][4]
Molecular Weight	471.61 g/mol [4]
SMILES	[Na+].C--INVALID-LINK-- [C@H]1CC[C@H]2[C@@H]3--INVALID-LINK-- C[C@@H]4C--INVALID-LINK--CC[C@]4(C) [C@H]3CC[C@]12C

| InChI Key | AAYACJGHNRI FCT-YRJJIGPTSA-M |

Physicochemical Properties

Property	Description
Appearance	White to off-white or pale yellow powder/solid[2]
Solubility	Soluble in water (50 mg/mL), yielding a clear to faintly yellow solution[4]

| Storage | For long-term storage, it is recommended to store at 2-8°C[3] |

Biological Synthesis and Commercial Preparation

In vivo, **Sodium glycochenodeoxycholate** is synthesized in hepatocytes. The process involves the activation of chenodeoxycholic acid to chenodeoxycholoyl-CoA, which is then conjugated with glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).

Commercially, **Sodium glycochenodeoxycholate** can be isolated from biological sources, such as bile. The general procedure involves the extraction of crude bile acids, followed by

hydrolysis to cleave the amino acid conjugates. The resulting chenodeoxycholic acid can then be re-conjugated with glycine and converted to its sodium salt, followed by purification.

Key Signaling Pathways and Biological Effects

Sodium glycochenodeoxycholate is a signaling molecule that can induce a variety of cellular responses, often in a context-dependent manner. Its effects are particularly prominent in hepatocytes and cancer cells.

Induction of Apoptosis in Hepatocytes

GCDC is known to be a toxic bile salt that can induce apoptosis in hepatocytes, a key mechanism in cholestatic liver injury[5]. This process is mediated, at least in part, through the Fas death receptor pathway, albeit in a ligand-independent manner. GCDC promotes the translocation of Fas from the cytoplasm to the cell surface, leading to its aggregation and the activation of the downstream caspase cascade.



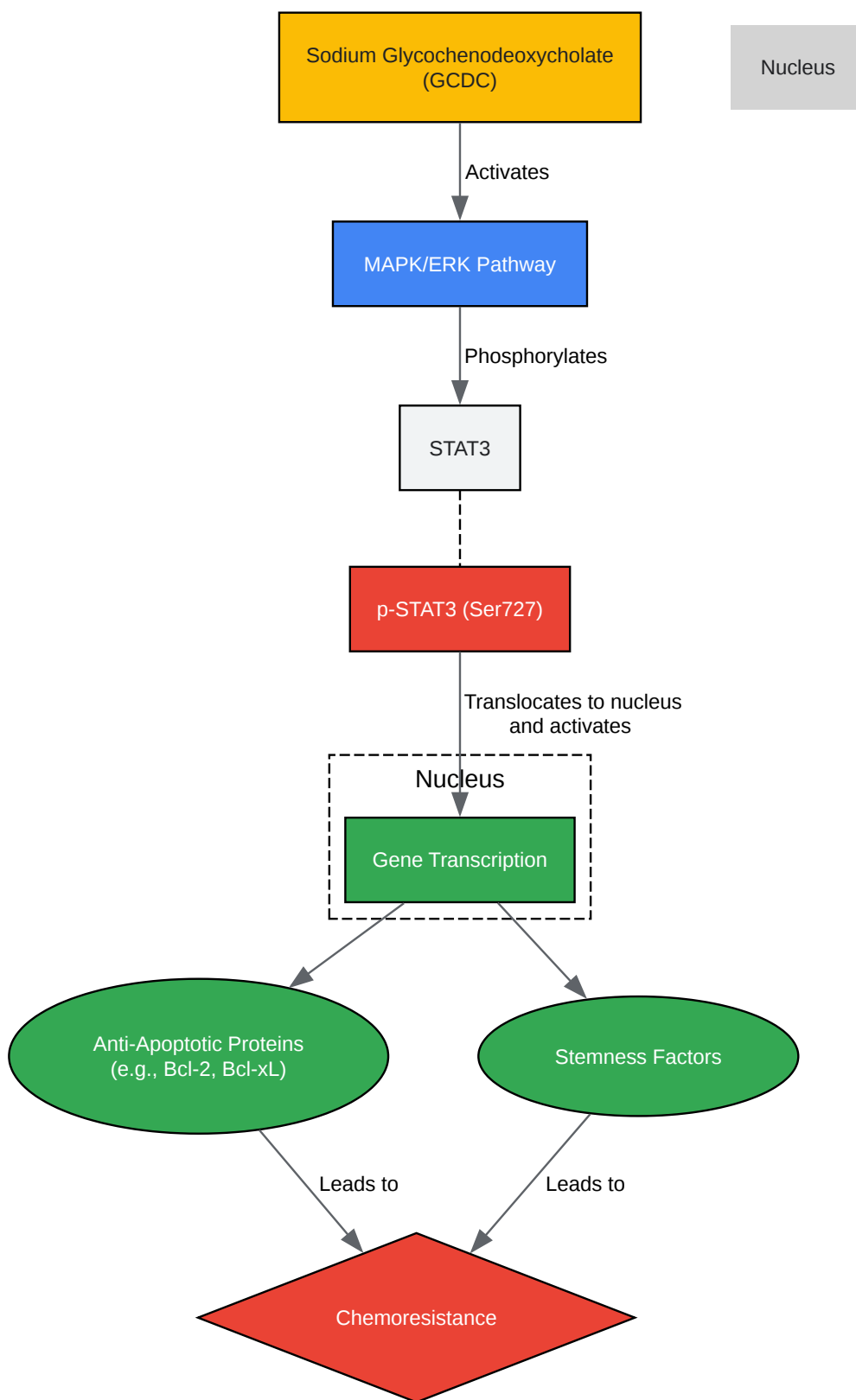
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GCDC-Induced Fas-Mediated Apoptosis in Hepatocytes.

Promotion of Chemoresistance and Stemness in Hepatocellular Carcinoma (HCC)

In the context of hepatocellular carcinoma, GCDC has been shown to enhance chemoresistance and induce cancer stem cell-like properties. This is primarily mediated through the activation of the STAT3 signaling pathway. GCDC treatment can lead to the

phosphorylation of STAT3 at the Ser727 residue, promoting its nuclear translocation and the transcription of anti-apoptotic and stemness-related genes.

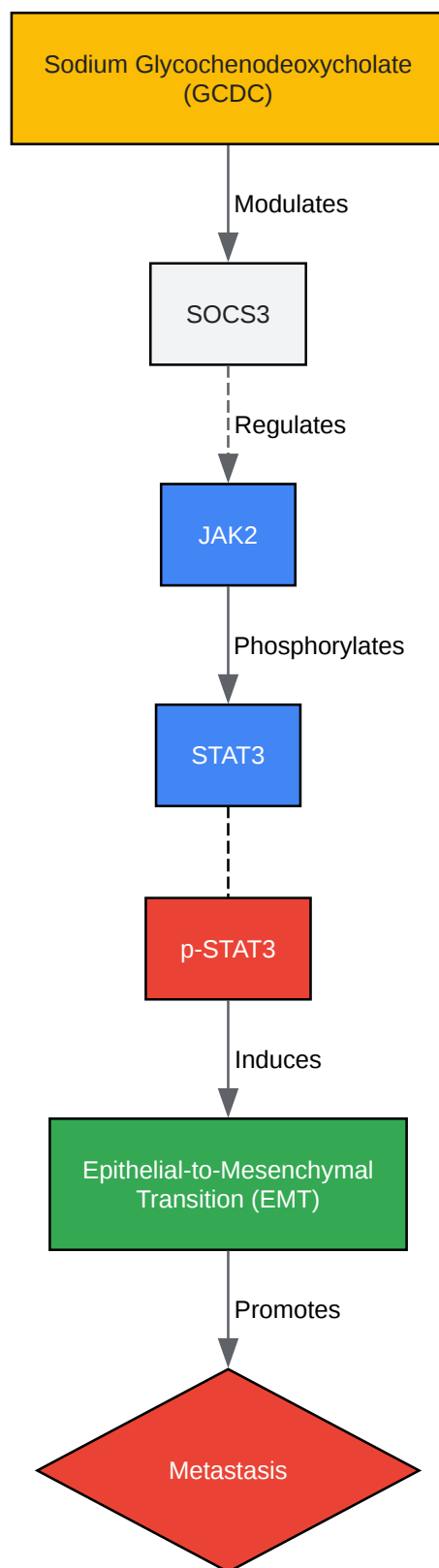


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GCDC-Induced Chemoresistance and Stemness in HCC via STAT3.

Role in Gallbladder Cancer Metastasis

Recent studies have implicated GCDC in the metastasis of gallbladder cancer. It has been shown to induce an epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion, through the activation of the SOCS3/JAK2/STAT3 signaling pathway.

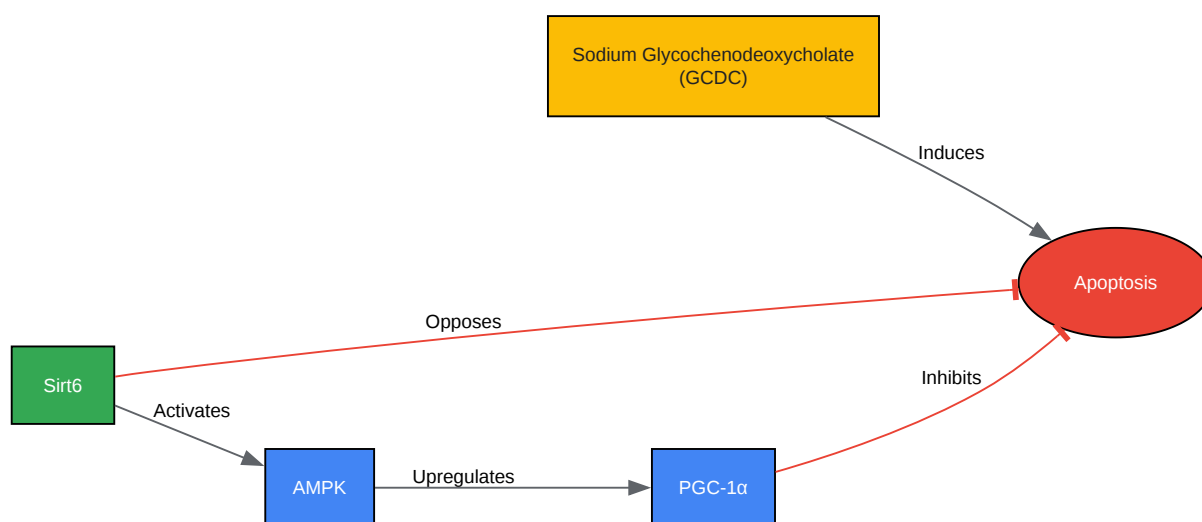


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GCDC and SOCS3/JAK2/STAT3 Pathway in Gallbladder Cancer.

Modulation of Apoptosis in Biliary Epithelial Cells

Interestingly, the pro-apoptotic effects of GCDC can be counteracted by certain cellular mechanisms. For instance, Sirtuin 6 (Sirt6) has been shown to protect biliary epithelial cells from GCDC-induced apoptosis by upregulating PGC-1 α expression via the AMPK pathway.



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Sirt6 Opposes GCDC-Induced Apoptosis via AMPK/PGC-1 α .

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of **Sodium glycochenodeoxycholate**.

Table 1: Effective Concentrations of GCDC in In Vitro Studies

Cell Type	Effect	Concentration Range	Duration	Reference
Human Normal Liver Cells	Inhibition of Autophagosome Formation	0-100 μ M	6 h	[6]
Hepatocellular Carcinoma (HCC) Cells	Enhanced Stemness and Chemoresistance	200 μ M	24 h and 48 h	[6]
KMBC and LX-2 Cells	No effect on TGF- β mRNA expression	5–500 μ M	24 h	[6]

Table 2: GCDC-Induced Changes in Gene Expression in HCC Cells (200 μ M, 24-48h)

Gene Category	Gene	Effect
Apoptotic Genes	Bcl10, Caspase 3, Caspase 4, Tp53, BAD	Suppressed
Anti-apoptotic Genes	Bcl2, Bcl-xl, IL10	Increased

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving **Sodium glycochenodeoxycholate**.

Induction of Apoptosis in Hepatocytes and Analysis by Annexin V Staining

This protocol describes how to induce apoptosis in a hepatocyte cell line using GCDC and subsequently quantify the apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- Hepatocyte cell line (e.g., HepG2, Huh7)
- Complete cell culture medium
- **Sodium glycochenodeoxycholate (GCDC)**
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Culture: Culture the hepatocyte cell line in complete medium until they reach 70-80% confluency.
- Induction of Apoptosis:
 - Prepare a stock solution of GCDC in sterile water or DMSO.
 - Treat the cells with the desired concentration of GCDC (e.g., 50-100 μ M) for a specified time (e.g., 6-24 hours).
 - Include an untreated control group (vehicle only).
- Cell Harvesting:
 - After incubation, collect both adherent and floating cells.
 - Wash the cells twice with cold PBS and centrifuge.
- Annexin V and PI Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour.
 - Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Chemoresistance Assay

This protocol outlines a method to assess the effect of GCDC on the chemoresistance of cancer cells to a chemotherapeutic agent using a cell viability assay (e.g., CCK-8 or MTT).

Materials:

- Cancer cell line (e.g., Huh7)
- Complete cell culture medium
- **Sodium glycochenodeoxycholate (GCDC)**
- Chemotherapeutic agent (e.g., 5-Fluorouracil, Cisplatin)
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment:

- Pre-treat the cells with GCDC (e.g., 200 μ M) for 24 hours.
- After pre-treatment, add the chemotherapeutic agent at various concentrations to the GCDC-containing medium.
- Include control groups: untreated cells, cells treated with GCDC alone, and cells treated with the chemotherapeutic agent alone.
- Incubation: Incubate the plate for an additional 24-48 hours.
- Cell Viability Measurement:
 - Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the cell viability as a percentage of the untreated control.
 - Compare the IC₅₀ values of the chemotherapeutic agent in the presence and absence of GCDC to determine the effect on chemoresistance.

Bile Salt Hydrolase (BSH) Activity Assay

This protocol describes a plate-based assay to qualitatively assess the ability of microorganisms to deconjugate GCDC.

Materials:

- Microorganism to be tested (e.g., Lactobacillus strains)
- MRS agar (for lactobacilli)
- **Sodium glycochenodeoxycholate (GCDC)**
- Sterile filter paper discs

Procedure:

- Plate Preparation: Prepare MRS agar plates supplemented with 0.5% (w/v) GCDC.
- Inoculation:
 - Culture the microorganism in an appropriate liquid medium.
 - Saturate sterile filter paper discs with the overnight culture.
 - Place the discs on the GCDC-supplemented MRS agar plates.
 - Alternatively, spot-inoculate the culture directly onto the plates.
- Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically at 37°C for lactobacilli) for 48-72 hours.
- Observation: BSH activity is indicated by the formation of a precipitate or halo zone around the colonies or discs due to the precipitation of the deconjugated chenodeoxycholic acid.

Comet Assay for DNA Damage Assessment

This protocol details the alkaline comet assay to measure DNA single-strand breaks in cells treated with GCDC.

Materials:

- Cells to be tested
- **Sodium glycochenodeoxycholate** (GCDC)
- Microscope slides
- Normal and low melting point agarose
- Lysis buffer (high salt, EDTA, Triton X-100)
- Alkaline electrophoresis buffer (NaOH, EDTA)
- Neutralization buffer (Tris-HCl)

- DNA stain (e.g., SYBR Green, Propidium Iodide)
- Fluorescence microscope with appropriate filters
- Comet scoring software

Procedure:

- Cell Treatment: Treat the cells with GCDC at the desired concentrations and for the specified duration. Include a positive control (e.g., H₂O₂) and a negative control.
- Cell Embedding:
 - Coat microscope slides with normal melting point agarose.
 - Mix the treated cells with low melting point agarose and pipette onto the coated slides.
 - Allow the agarose to solidify.
- Lysis: Immerse the slides in cold lysis buffer and incubate overnight at 4°C to lyse the cells and unfold the DNA.
- Alkaline Unwinding and Electrophoresis:
 - Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
 - Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
- Neutralization and Staining:
 - Gently wash the slides with neutralization buffer.
 - Stain the DNA with an appropriate fluorescent dye.
- Visualization and Analysis:
 - Visualize the comets using a fluorescence microscope.

- Use comet scoring software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.

Conclusion

Sodium glycochenodeoxycholate is a multifaceted molecule with critical roles in digestion and cellular signaling. Its ability to induce apoptosis, promote chemoresistance, and influence metastatic pathways underscores its importance in both physiological and pathological contexts. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate mechanisms of GCDC action and explore its potential as a therapeutic target or a tool in biomedical research. A thorough understanding of its chemical structure and biological functions is paramount for advancing our knowledge in hepatology, oncology, and pharmacology.

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